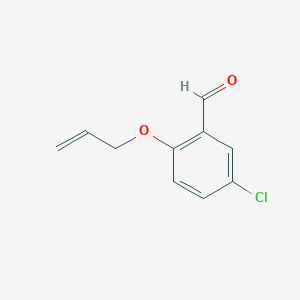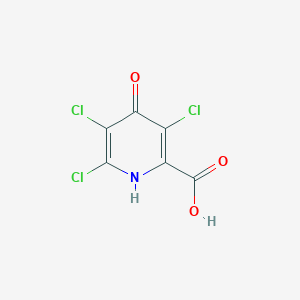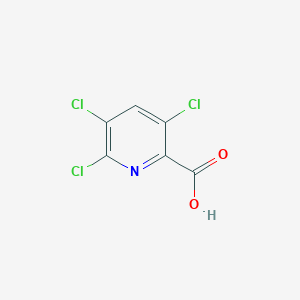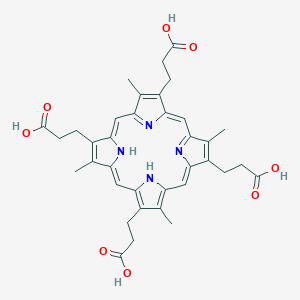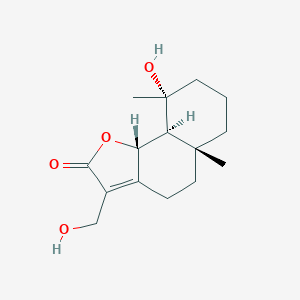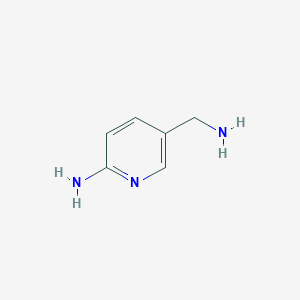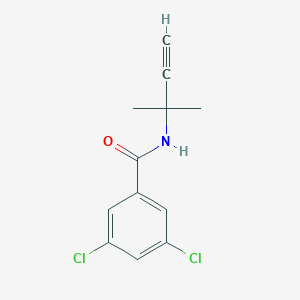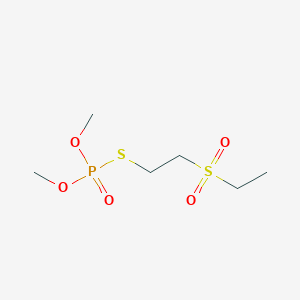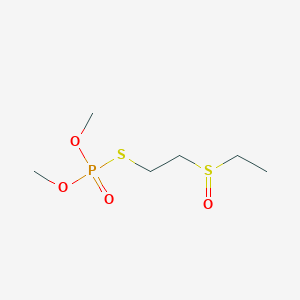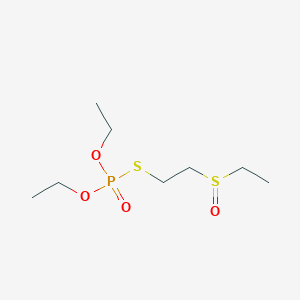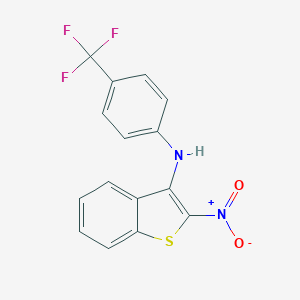
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been studied extensively. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- in lab experiments include its antibacterial and antifungal properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
The limitations of using Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)-. These include further studies on its potential applications in the development of new drugs to combat bacterial and fungal infections, as well as its potential use in the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- can be achieved by several methods. One such method involves the reaction of 2-nitrophenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of potassium carbonate. Another method involves the reaction of 2-nitrophenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of sodium hydride. Both methods result in the formation of the desired compound.
Applications De Recherche Scientifique
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs to combat infections caused by these microorganisms. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
149338-12-5 |
|---|---|
Nom du produit |
Benzo(b)thiophen-3-amine, 2-nitro-N-(4-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C15H9F3N2O2S |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
2-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)9-5-7-10(8-6-9)19-13-11-3-1-2-4-12(11)23-14(13)20(21)22/h1-8,19H |
Clé InChI |
PQNYDEMCPXPKQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)C(F)(F)F |
Autres numéros CAS |
149338-12-5 |
Synonymes |
2-nitro-N-[4-(trifluoromethyl)phenyl]benzothiophen-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



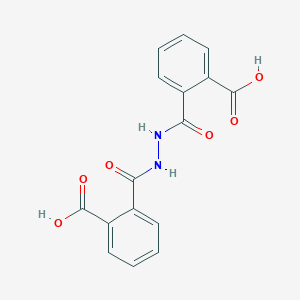
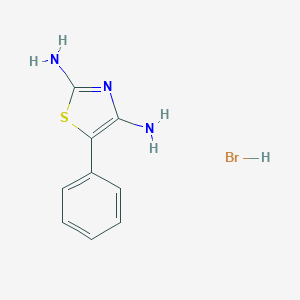
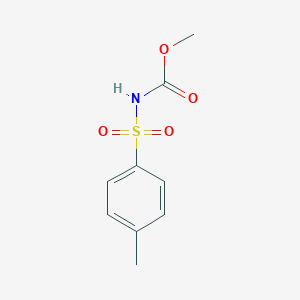
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
